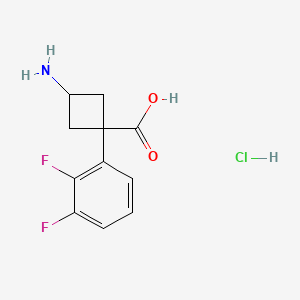

3-Amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride

Description

3-Amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound featuring a unique structural framework. Its core consists of a strained cyclobutane ring substituted with an amino group (-NH₂), a 2,3-difluorophenyl moiety, and a carboxylic acid group in the hydrochloride salt form. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications . The 2,3-difluorophenyl substituent introduces electronic and steric effects that may influence binding affinity and metabolic stability.

Properties

Molecular Formula |

C11H12ClF2NO2 |

|---|---|

Molecular Weight |

263.67 g/mol |

IUPAC Name |

3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H11F2NO2.ClH/c12-8-3-1-2-7(9(8)13)11(10(15)16)4-6(14)5-11;/h1-3,6H,4-5,14H2,(H,15,16);1H |

InChI Key |

KGWJAIHPLTYUHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=C(C(=CC=C2)F)F)C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Photocatalyzed [2+2] Cycloaddition Synthesis

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Dehydroamino acid + 2,3-difluorostyrene derivative, photocatalyst, visible light (415 nm), continuous flow | Photocatalyzed [2+2] cycloaddition forms cyclobutane ring with difluorophenyl substituent | Cyclobutane amino acid ester with diastereoselectivity (typically 8:1 d.r.) |

| 2 | Acidic hydrolysis (6 M HCl, 120 °C, 24 h) | Cleavage of ester and protecting groups | Free 3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride salt |

| 3 | Isolation by precipitation or crystallization | Purification of hydrochloride salt | Pure compound ready for use |

This method provides a relatively straightforward and stereoselective access to the target compound with moderate to good yields (up to 71% yield reported for similar analogues).

Ketone Intermediate Route with Protection/Deprotection

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Chirally pure Vince lactam → ketone intermediate (e.g., 18b) | Preparation of key ketone precursor | Key intermediate ketone |

| 2 | Treatment with sulfonyl fluorides (e.g., PhSO2CFHPO(OEt)2) and LHMDS base | Introduction of sulfonyl group at α-position | Sulfonyl intermediate (e.g., 29) |

| 3 | Deprotection of sulfonyl and PMB groups | Removal of protecting groups | Intermediate (e.g., 30) |

| 4 | Boc protection (Boc2O) | Protection of amino group | Boc-protected intermediate (e.g., 31) |

| 5 | Selective hydrogenation and ring-opening under basic or acidic conditions | Formation of cyclobutane amino acid scaffold | Intermediate (e.g., 32) |

| 6 | Acidic deprotection and salt formation (e.g., HCl in dioxane) | Removal of Boc and formation of hydrochloride salt | Target compound 3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride |

This route is more complex but allows precise stereochemical control and access to various analogues by modifying protecting groups and reaction conditions.

Comparative Analysis of Preparation Methods

| Feature | Photocatalyzed [2+2] Cycloaddition | Ketone Intermediate Multi-Step Route |

|---|---|---|

| Reaction Type | Photochemical cycloaddition | Classical organic synthesis with protection/deprotection |

| Starting Materials | Dehydroamino acids and styrene derivatives | Chirally pure Vince lactam-derived ketones |

| Stereoselectivity | Moderate to good (up to 9:1 d.r.) | High stereochemical control via chiral intermediates |

| Yield | Moderate to good (up to 71%) | Variable, depending on steps, generally moderate |

| Complexity | Fewer steps, continuous flow possible | Multi-step, requires careful handling of protecting groups |

| Scalability | Good, with photoreactor setup | Good, but more labor-intensive |

| Final Product | Free amino acid hydrochloride salt | Free amino acid hydrochloride salt |

In-Depth Research Findings and Notes

- The photocatalyzed [2+2] cycloaddition method is a recent advancement enabling direct access to cyclobutane α-amino acids with diverse substituents, including difluorophenyl groups, under mild conditions and with good stereocontrol.

- The ketone intermediate route allows the synthesis of a wider variety of substituted cyclobutanes, including trifluoromethyl and sulfonyl analogues, by altering the sulfonylation and hydrogenation steps.

- Both methods require subsequent acidic treatment to convert protected intermediates to the free amino acid hydrochloride salts, usually employing HCl in dioxane or aqueous HCl at elevated temperatures.

- Purification often involves precipitation or crystallization from ethyl acetate or similar solvents, sometimes assisted by ultrasonic treatment to enhance solid formation.

- The choice of method depends on the desired scale, stereochemical requirements, and available equipment (photoreactor vs classical synthetic setup).

Summary Table of Key Reagents and Conditions

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Ketone formation | Vince lactam derivatives | Known literature methods | Chiral ketone intermediate |

| Difluoromethylene introduction | 2-PySO2CF2H, BuOK | Base-mediated substitution | Install difluorophenyl substituent |

| Protection | Boc2O, CAN (for PMB deprotection) | Acidic/basic conditions | Amino group protection/deprotection |

| Hydrogenation | H2, Pd/C or selective catalysts | Controlled reduction | Saturation of double bonds |

| Ring-opening | Acidic or basic media | Controlled ring cleavage | Formation of amino acid scaffold |

| Hydrolysis and salt formation | 6 M HCl or HCl in dioxane | Elevated temperature (up to 120 °C) | Deprotection and hydrochloride salt formation |

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-Amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride:

Key Comparative Analysis

- Substituent Effects: The 2,3-difluorophenyl group increases lipophilicity and metabolic stability compared to non-fluorinated analogues. This contrasts with the 3,5-difluoropyridinyl group in , where the pyridine ring may alter electronic properties and solubility . The hydrochloride salt in the target compound improves aqueous solubility relative to free acid forms, a critical factor in drug formulation .

Synthetic Routes :

Applications :

Biological Activity

3-Amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride is a compound characterized by its unique cyclobutane structure, featuring both an amino and a carboxylic acid group. Its molecular formula is C₈H₈ClF₂N₁O₂, with a molecular weight of approximately 195.6 g/mol. The difluorophenyl substitution enhances its potential biological activities, making it a subject of interest in pharmacological research.

The compound's reactivity is influenced by its functional groups, which can interact with various biological targets. The hydrochloride form improves its stability and solubility in aqueous solutions, essential for biological assays and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClF₂N₁O₂ |

| Molecular Weight | 195.6 g/mol |

| Structure | Cyclobutane with amino and carboxylic acid groups |

Biological Activity

Research indicates that compounds similar to 3-Amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride may exhibit significant interactions with various biological systems. Preliminary studies suggest potential applications in:

- Anticancer Activity : Analogous compounds have been evaluated for their ability to target tumor cells. For instance, studies on related cyclobutane derivatives have shown promising results in inhibiting tumor growth through mechanisms involving amino acid transport pathways .

- Neuroprotective Effects : The structural similarities with known neuroprotective agents suggest that this compound may influence neurotransmitter systems or provide protection against neurodegenerative processes.

Case Studies and Research Findings

Several studies have explored the biological implications of cyclobutane derivatives:

- Tumor Localization Studies : A comparative study involving [18F]FACBC (a fluorinated derivative) demonstrated its efficacy in tumor localization via PET imaging, which could be indicative of the potential utility of similar compounds in oncology .

- Pharmacological Profiling : Interaction studies have shown that these compounds may affect various receptors or enzymes involved in metabolic pathways, suggesting a broad spectrum of biological activity yet to be fully elucidated.

Interaction Studies

Understanding the interaction profile of 3-Amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride is crucial for determining its pharmacological potential. Initial findings indicate possible interactions with:

- Amino Acid Transporters : This could facilitate the uptake of the compound into cells, enhancing its efficacy.

- Enzymatic Pathways : Similar compounds have been shown to modulate enzyme activity related to metabolic processes.

Q & A

Q. Advanced Purification Methodology :

- Ion-Exchange Chromatography : Use Dowex® 50WX2 resin to selectively bind the protonated amine, eluting with NH4OH/MeOH gradients .

- Recrystallization : Optimize solvent pairs (ethanol/water vs. acetone/hexane) to maximize yield (85–92%) and purity (>99% by NMR) .

- Counterion Screening : Compare HCl with other salts (e.g., trifluoroacetate) for crystallinity and hygroscopicity via dynamic vapor sorption (DVS) .

How can reaction scalability be achieved without compromising enantiomeric excess?

Q. Process Chemistry Considerations :

- Continuous Flow Systems : Implement microreactors for precise temperature control during cyclization, reducing batch-to-batch variability .

- Catalyst Recycling : Immobilize chiral catalysts (e.g., Ru-BINAP complexes) on silica supports for ≥5 reaction cycles with <2% ee loss .

- In Situ Monitoring : Use PAT tools (FTIR, Raman) to track intermediate concentrations and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.